molecular formula C22H17Cl2NO2S B11086484 2-(3,4-Dichlorophenyl)-5-methyl-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one

2-(3,4-Dichlorophenyl)-5-methyl-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B11086484
M. Wt: 430.3 g/mol
InChI Key: IKBYXAGYPKOQAO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-methyl-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with dichlorophenyl, methyl, and phenoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(3,4-Dichlorophenyl)-5-methyl-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichloroaniline, 4-phenoxybenzaldehyde, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-(3,4-Dichlorophenyl)-5-methyl-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated possible anti-inflammatory and anticancer properties, suggesting its use in drug discovery and development.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methyl-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar compounds to 2-(3,4-Dichlorophenyl)-5-methyl-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one include other thiazolidinones with different substituents on the thiazolidinone ring. These compounds may share some chemical and biological properties but differ in their potency, selectivity, and specific applications. Examples of similar compounds include:

  • 2-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
  • 2-(3,4-Dichlorophenyl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one
  • 2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,3-thiazolidin-4-one

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17Cl2NO2S

Molecular Weight

430.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17Cl2NO2S/c1-14-21(26)25(22(28-14)15-7-12-19(23)20(24)13-15)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-14,22H,1H3

InChI Key

IKBYXAGYPKOQAO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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